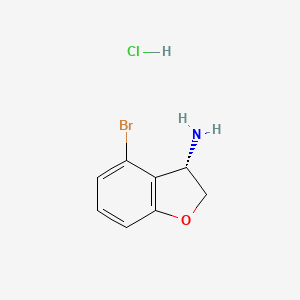

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 2566440-52-4) is a chiral organic compound with the molecular formula C₈H₉BrClNO and a molecular weight of 250.52 g/mol. It features a bromine substituent at the 4-position of the dihydrobenzofuran ring and an (S)-configured amine group. This compound is primarily used in pharmaceutical and chemical research, with suppliers like Accela and CymitQuimica offering bulk quantities at prices ranging from $347/0.1g to €1,055/g. Storage requires an inert atmosphere at room temperature, and safety data indicate hazards including skin/eye irritation (H315-H319) and respiratory toxicity (H335).

Properties

IUPAC Name |

(3S)-4-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUFOSSRBSUTEF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C=CC=C2Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,3-dihydrobenzofuran, followed by the introduction of an amine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the bromine atom or the amine group.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pricing and Availability

- The target compound is priced at €1,055/g (CymitQuimica), reflecting the cost of bromine and chiral resolution. In contrast, simpler analogs like 5-Chloro-4-fluoro derivatives () are likely cheaper due to lower halogen costs.

Biological Activity

(S)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 4th position and an amine group at the 3rd position of the dihydrobenzofuran ring. This unique structure is believed to influence its interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .

The mechanism of action of this compound is multifaceted:

- Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes like AChE, leading to competitive inhibition. This interaction has been quantified using IC50 values, indicating effective inhibition at low concentrations .

- Receptor Modulation : The bromine atom may enhance binding affinity through halogen bonding, stabilizing interactions with various receptors involved in neurotransmission and cellular signaling pathways.

In Vitro Studies

A study examining the anti-cholinesterase activity of related benzofuran derivatives reported IC50 values ranging from 0.64 to 81.06 μM for various compounds. Notably, compounds similar to (S)-4-Bromo-2,3-dihydrobenzofuran-3-amine showed promising results against AChE and BuChE .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 5a | 0.64 | AChE Inhibitor |

| 5f | 1.6 | AChE Inhibitor |

| 5e | 81.06 | Weak Inhibitor |

Neuroprotective Studies

In neuroprotective assays, compounds derived from the benzofuran scaffold demonstrated significant inhibition of β-Amyloid aggregation, a hallmark of Alzheimer's disease. For instance, compound 5f exhibited a two-fold increase in efficacy compared to donepezil in preventing aggregation at a concentration of 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.